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Abstract

This technical guide provides a comprehensive overview of the structural analysis of N-
piperidine Ibrutinib hydrochloride, a potent and reversible inhibitor of Bruton's tyrosine
kinase (BTK). While detailed proprietary structural data for this specific derivative is not
extensively available in the public domain, this document synthesizes the known
physicochemical properties, analytical methodologies applied to the parent compound lbrutinib,
and the general mechanism of action. This guide is intended to serve as a foundational
resource for researchers and professionals engaged in the development and characterization
of similar small molecule inhibitors.

Introduction

Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase
(BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Its irreversible
binding to cysteine-481 in the BTK active site has proven highly effective in treating various B-
cell malignancies.[1] N-piperidine Ibrutinib hydrochloride (Chemical Name: 1H-Pyrazolo[3,4-
d]pyrimidin-4-amine, 3-(4-phenoxyphenyl)-1-(4-piperidinyl)-, hydrochloride) is a reversible
derivative of Ibrutinib.[2][3] This modification, where the acryloyl group of Ibrutinib is absent,
results in a reversible binding mode to BTK. This compound is a valuable tool in chemical
biology, particularly as a ligand for the development of Proteolysis Targeting Chimeras
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(PROTACS).[4] A thorough understanding of its structural features is paramount for its
application and for the design of new therapeutic agents.

Physicochemical and Pharmacological Properties

A summary of the key identifying and physicochemical properties of N-piperidine Ibrutinib
hydrochloride is presented in Table 1. The compound is noted to be a potent inhibitor of both
wild-type (WT) BTK and the C481S mutant, which confers resistance to covalent inhibitors like
Ibrutinib.[5][6]

Property Value Reference(s)

1H-Pyrazolo[3,4-d]pyrimidin-4-

) amine, 3-(4-phenoxyphenyl)-1-
Chemical Name o i [2]
(4-piperidinyl)-, hydrochloride

(1:2)
Molecular Formula C22H23CIN6O [2]
Molecular Weight 422.91 g/mol [2]
CAS Number 2231747-18-3 [2]
Appearance White to yellow solid [2]
Purity (by HPLC) 98.06% [2]
IC50 (WT BTK) 51.0 nM [4][6]
IC50 (C481S BTK) 30.7 nM [4][6]

Synthesis

While a detailed, step-by-step protocol for the synthesis of N-piperidine Ibrutinib
hydrochloride is not publicly available, the synthesis of its free base precursor, (R)-3-(4-
phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been described.[7]
[8] The general synthetic strategy involves the coupling of 3-(4-phenoxyphenyl)-1H-
pyrazolo[3,4-d]pyrimidin-4-amine with a protected piperidine derivative, followed by
deprotection. The final step would involve the treatment of the free base with hydrochloric acid
to yield the hydrochloride salt.
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A logical workflow for the synthesis is depicted below:

o
Couplin
Mitsunobu Reaction Removal of Protecting Group Treatment with HCI

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of N-piperidine Ibrutinib hydrochloride.

Structural Elucidation

The structural characterization of a novel compound like N-piperidine Ibrutinib hydrochloride
relies on a combination of spectroscopic and analytical techniques. While specific data for this
compound is limited, a general approach based on methods used for Ibrutinib is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the chemical structure of a molecule in
solution. A Certificate of Analysis for N-piperidine Ibrutinib hydrochloride indicates that the
1H NMR spectrum is consistent with its proposed structure.[2] However, detailed spectral data
with chemical shift assignments and coupling constants have not been published.

Expected 1H NMR Spectral Features:

o Aromatic Region (approx. 7.0-8.5 ppm): Signals corresponding to the protons of the
phenoxyphenyl and pyrazolopyrimidine ring systems.

» Piperidine Ring Protons (approx. 1.5-4.0 ppm): A series of multiplets corresponding to the
axial and equatorial protons of the piperidine ring.

» Amine Protons: A broad singlet for the primary amine (NH2) and potentially a broad signal for
the piperidine N-H proton (as the hydrochloride salt).

Expected 13C NMR Spectral Features:
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 Signals for the carbon atoms of the aromatic rings, the pyrazolopyrimidine core, and the
piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity and structure. The Certificate of Analysis
confirms that the LCMS data is consistent with the structure of N-piperidine Ibrutinib
hydrochloride.[2] A detailed high-resolution mass spectrum and fragmentation analysis would
be required for full characterization.

Anticipated Fragmentation Pattern: Based on the structure of Ibrutinib, the primary
fragmentation of N-piperidine Ibrutinib would likely involve cleavage of the bond between the
piperidine ring and the pyrazolopyrimidine core.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of a compound. A Certificate of Analysis
for N-piperidine Ibrutinib hydrochloride reports a purity of 98.06% by HPLC.[2] While the
specific method is not detailed, a typical reversed-phase HPLC method for Ibrutinib and related
substances would involve a C18 column with a mobile phase consisting of an aqueous buffer
and an organic modifier like acetonitrile, with UV detection.[1]

X-ray Crystallography

To date, there is no publicly available information on the crystal structure of N-piperidine
Ibrutinib hydrochloride from either X-ray powder diffraction (XRPD) or single-crystal X-ray
diffraction. Such an analysis would provide definitive information on the solid-state
conformation, bond lengths, bond angles, and crystal packing of the molecule.

Mechanism of Action and Signaling Pathway

N-piperidine Ibrutinib hydrochloride functions as a reversible inhibitor of Bruton's tyrosine
kinase. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for B-
cell proliferation, differentiation, and survival.[4] Upon activation of the B-cell receptor, a
signaling cascade is initiated, leading to the activation of BTK. Activated BTK then
phosphorylates downstream targets, including phospholipase C gamma 2 (PLCy2), which
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ultimately results in the activation of transcription factors like NF-kB that promote cell survival.
[2] By inhibiting BTK, N-piperidine Ibrutinib hydrochloride blocks this signaling cascade,
thereby inhibiting the proliferation and survival of B-cells.

The BTK signaling pathway is illustrated in the following diagram:
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Caption: The inhibitory action of N-piperidine Ibrutinib hydrochloride on the BTK signaling
pathway.

Proposed Workflow for Structural Analysis

A comprehensive structural analysis of N-piperidine Ibrutinib hydrochloride would follow a
logical progression of experiments to confirm its identity, purity, and detailed structure. A
proposed workflow is outlined below.

Structural Analysis Workflow

Purity Assessment (HPLC)

:

Identity Confirmation (LCMS)

:

(Structure in Solution (1H & 13C NMR)]

:

Solid-State Structure (XRPD, SC-XRD)]

v
>
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Caption: A proposed experimental workflow for the comprehensive structural analysis of N-
piperidine Ibrutinib hydrochloride.

Conclusion

N-piperidine Ibrutinib hydrochloride is a significant molecule in the study of BTK inhibition
and for the development of novel therapeutics such as PROTACs. While a complete public
dataset for its structural analysis is not available, this guide provides a framework based on the
known properties and analytical techniques applied to its parent compound, Ibrutinib. Further
research, particularly the publication of detailed spectroscopic and crystallographic data, will be
invaluable to the scientific community for the full structural elucidation of this compound and to
facilitate the development of the next generation of kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b3028562#structural-analysis-of-n-piperidine-ibrutinib-hydrochloride
https://www.benchchem.com/product/b3028562#structural-analysis-of-n-piperidine-ibrutinib-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3028562?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

